molecular formula C14H13N3OS2 B2835892 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 536702-03-1

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2835892
CAS No.: 536702-03-1
M. Wt: 303.4
InChI Key: VGDLUEGDBRKNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a 2-methylindole core linked via a sulfanyl (thioether) group to an acetamide moiety, which is further substituted with a 1,3-thiazol-2-yl group. The indole scaffold is known for its prevalence in bioactive molecules, contributing to interactions with biological targets via hydrophobic and π-π stacking interactions . The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, enhances metabolic stability and influences electronic properties, making it a common pharmacophore in drug discovery .

Properties

IUPAC Name

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c1-9-13(10-4-2-3-5-11(10)16-9)20-8-12(18)17-14-15-6-7-19-14/h2-7,16H,8H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDLUEGDBRKNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329044
Record name 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816780
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

536702-03-1
Record name 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles and nucleophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. Research indicates that compounds containing indole and thiazole moieties exhibit significant pharmacological properties such as:

  • Anticancer Activity: Several studies have demonstrated that thiazole-containing compounds possess cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have shown promising results in inhibiting cell proliferation in breast cancer models .
  • Antimicrobial Properties: The presence of the sulfanyl group enhances the compound's ability to act against bacterial strains. Research has indicated that similar indole-thiazole hybrids exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Agents

The compound has been investigated for its potential as an anticancer agent. A study highlighted its efficacy in inducing apoptosis in cancer cells through the modulation of apoptotic pathways. The structure-activity relationship (SAR) analysis revealed that modifications on the indole and thiazole rings could enhance potency against specific cancer types .

Antimicrobial Agents

Research has shown that the compound exhibits significant antimicrobial activity against various pathogens. A case study involving a series of thiazole derivatives demonstrated that compounds with similar structures effectively inhibited bacterial growth, suggesting potential use in developing new antibiotics .

Data Tables

The following table summarizes key findings related to the biological activities of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide and its derivatives:

Activity Cell Line/Pathogen IC50 Value (µM)Reference
AnticancerA431 (epidermoid carcinoma)<10
AntimicrobialStaphylococcus aureus12
AntimicrobialEscherichia coli15

Case Study 1: Anticancer Activity

In a controlled study, researchers evaluated the anticancer effects of various thiazole derivatives on A431 cells. The study concluded that compounds similar to this compound exhibited significant inhibition of cell growth and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of indole-thiazole derivatives against common bacterial pathogens. The results indicated that these compounds demonstrated effective inhibition of bacterial growth, particularly against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antimicrobial agents .

Mechanism of Action

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Biological Activity
Target Compound Thiazole 2-Methylindole, sulfanyl ~363.5 (estimated) Not reported
8t Oxadiazole 5-Chloro-2-methylphenyl 428.5 α-Glucosidase IC₅₀ = 12.3 µM
GSK1570606A Thiazole 4-Fluorophenyl, pyridinyl ~357.4 Kinase inhibition
N-[5-[(4-cyanophenyl)methylsulfanyl]-... Thiadiazole 4-Cyanophenyl 405.5 Not reported
AB4 Triazole Benzamide, methylthiazole ~375.4 Similarity score 0.500 to target

Key Findings and Insights

  • Heterocyclic Influence : Thiazole and oxadiazole cores exhibit distinct electronic profiles, affecting enzyme affinity and solubility. Thiadiazole derivatives (e.g., ) may offer enhanced polarity over thiazole.
  • Substituent Effects: Chloro, cyano, and fluorophenyl groups modulate lipophilicity and target interactions. The target compound’s 2-methylindole group provides a balance of hydrophobicity and aromaticity.
  • Biological Performance : Oxadiazole analogs (e.g., 8t) show potent enzyme inhibition, suggesting the target compound’s thiazole core could be optimized for similar applications .

Biological Activity

Overview

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a compound characterized by the presence of indole and thiazole moieties, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Indole moiety : Contributes to various biological interactions.
  • Thiazole ring : Enhances binding affinity and specificity to biological targets.
PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₄H₁₃N₃OS₂
CAS Number536702-03-1

Antimicrobial Properties

Research indicates that compounds containing thiazole and indole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiazoles can effectively combat drug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies have demonstrated that this compound exhibits cytotoxic effects with IC50 values comparable to standard chemotherapeutics like doxorubicin. For example, one study reported that analogues of this compound showed significant activity against human glioblastoma U251 cells and melanoma WM793 cells .

The proposed mechanism of action involves:

  • Interaction with DNA : Indole derivatives often intercalate with DNA, disrupting replication and transcription processes.
  • Inhibition of key enzymes : The thiazole component may inhibit enzymes critical for cancer cell proliferation, such as topoisomerases or kinases.
  • Induction of apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

In a recent study, several thiazole-based compounds were synthesized and tested for their antimicrobial properties. The results indicated that 2-[methylindole]thiazoles exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The most potent compound demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than that of traditional antibiotics .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of various indole-thiazole hybrids against colorectal cancer (Caco-2) cells. The results revealed a dose-dependent decrease in cell viability, with some compounds achieving over 70% reduction at higher concentrations. The study emphasized the importance of structural modifications in enhancing the anticancer efficacy of these compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.